molecular formula C11H12ClNO3 B1383487 Methyl 2-chloro-3-(phenylformamido)propanoate CAS No. 1702112-18-2

Methyl 2-chloro-3-(phenylformamido)propanoate

Cat. No.: B1383487
CAS No.: 1702112-18-2
M. Wt: 241.67 g/mol
InChI Key: UTKXGCLWAMOEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-(phenylformamido)propanoate is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of propanoic acid, featuring a chloro group, a phenylformamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-3-(phenylformamido)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloropropanoic acid with phenyl isocyanate to form 2-chloro-3-(phenylformamido)propanoic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 2-hydroxy-3-(phenylformamido)propanoate or 2-amino-3-(phenylformamido)propanoate.

    Hydrolysis: 2-chloro-3-(phenylformamido)propanoic acid and methanol.

    Reduction: 2-chloro-3-(phenylformamido)propanol.

Scientific Research Applications

Methyl 2-chloro-3-(phenylformamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-(phenylformamido)propanoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro group and phenylformamido group can play crucial roles in binding to the active site of enzymes or receptors, affecting their function.

Comparison with Similar Compounds

    Methyl 2-chloro-3-(phenylamino)propanoate: Similar structure but with an amino group instead of a formamido group.

    Methyl 2-chloro-3-(phenylcarbamoyl)propanoate: Contains a carbamoyl group instead of a formamido group.

    Methyl 2-chloro-3-(phenylureido)propanoate: Features a ureido group instead of a formamido group.

Uniqueness: Methyl 2-chloro-3-(phenylformamido)propanoate is unique due to the presence of the phenylformamido group, which can impart specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

methyl 3-benzamido-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXGCLWAMOEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-3-(phenylformamido)propanoate
Reactant of Route 2
Methyl 2-chloro-3-(phenylformamido)propanoate
Reactant of Route 3
Methyl 2-chloro-3-(phenylformamido)propanoate
Reactant of Route 4
Methyl 2-chloro-3-(phenylformamido)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-3-(phenylformamido)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-3-(phenylformamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.